aluminum(III) trititanium(III) chloride

Description

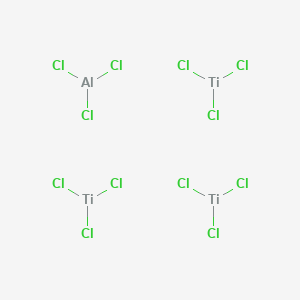

Aluminum(III) trititanium(III) chloride, with the molecular formula AlCl₃·3TiCl₃ (or AlCl₁₂Ti₃), is a coordination complex of titanium(III) chloride and aluminum(III) chloride . It is commercially recognized by synonyms such as aluminium trititanium dodecachloride and titanium(III) chloride aluminum(III) chloride . This compound is a purple to dark brown crystalline powder with a formula weight of 596.12–596.15 g/mol and CAS No. 12003-13-3 .

Properties

Molecular Formula |

AlCl12Ti3 |

|---|---|

Molecular Weight |

596.0 g/mol |

IUPAC Name |

trichloroalumane;trichlorotitanium |

InChI |

InChI=1S/Al.12ClH.3Ti/h;12*1H;;;/q+3;;;;;;;;;;;;;3*+3/p-12 |

InChI Key |

DGFMFXMKCUOBCD-UHFFFAOYSA-B |

Canonical SMILES |

[Al](Cl)(Cl)Cl.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum(III) trititanium(III) chloride can be synthesized by reducing titanium tetrachloride with metallic aluminum. The reaction typically occurs at elevated temperatures, ranging from 400°C to 800°C, depending on the specific method used . One common laboratory method involves the reduction of liquid titanium tetrachloride with aluminum at around 400°C .

Industrial Production Methods

In industrial settings, this compound is produced by reducing titanium tetrachloride with hydrogen or organometallic compounds, such as organoaluminum compounds . The reaction is carried out at high temperatures to ensure complete reduction and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Aluminum(III) trititanium(III) chloride undergoes various chemical reactions, including:

Reduction: It acts as a reducing agent in the synthesis of imidazolines.

Substitution: It can participate in substitution reactions with other halides or organic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen, organoaluminum compounds, and other halides . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and degradation of the compound.

Major Products Formed

The major products formed from reactions involving this compound include reduced titanium compounds, such as titanium(III) chloride, and various organic products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Aluminum(III) trititanium(III) chloride has several scientific research applications, including:

Catalysis: It is used as a catalyst in the production of polypropylene.

Organic Synthesis: It serves as a reducing agent in the synthesis of various organic compounds, including imidazolines.

Water Purification:

Nanoparticle Synthesis: It is used in the preparation of titanium dioxide nanoparticles.

Mechanism of Action

The mechanism of action of aluminum(III) trititanium(III) chloride involves its ability to act as a reducing agent and catalyst. In catalytic applications, it facilitates the polymerization of olefins by providing active sites for the reaction . In reduction reactions, it donates electrons to the substrate, leading to the formation of reduced products .

Comparison with Similar Compounds

Titanium(III) Chloride (TiCl₃)

Aluminum(III) Chloride (AlCl₃)

- Molecular Formula : AlCl₃ .

- Physical Form : White to yellow crystalline solid (yellow hue due to iron(III) impurities) .

- Applications :

- Key Difference : AlCl₃ lacks transition metal components, making it unsuitable for stereoselective polymerization. Its catalytic mechanisms rely on acid-base interactions rather than redox activity .

Iron(III) Chloride (FeCl₃)

Ruthenium(III) Chloride (RuCl₃)

- Molecular Formula : RuCl₃ .

- Physical Form : Dark brown hygroscopic solid .

- Applications: Catalyst in organic oxidation reactions . Precursor for ruthenium-based nanomaterials .

- Key Difference : RuCl₃ is significantly more expensive and used in niche applications, whereas this compound is cost-effective for large-scale industrial processes .

Comparative Data Table

Research Findings and Industrial Relevance

- Catalytic Efficiency : this compound outperforms standalone TiCl₃ in polypropylene production due to its stabilized structure, which reduces deactivation rates .

- Economic Viability: Compared to RuCl₃, aluminum-titanium chloride systems are preferred in bulk chemical manufacturing due to lower costs and comparable catalytic performance .

- Safety Considerations : Handling requires stringent precautions (e.g., avoiding moisture) to prevent hydrolysis, which generates HCl gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.